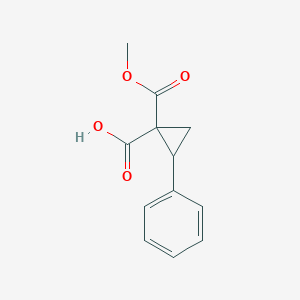

1-(Methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid

CAS No.: 1034147-27-7

Cat. No.: VC8405178

Molecular Formula: C12H12O4

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1034147-27-7 |

|---|---|

| Molecular Formula | C12H12O4 |

| Molecular Weight | 220.22 g/mol |

| IUPAC Name | 1-methoxycarbonyl-2-phenylcyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C12H12O4/c1-16-11(15)12(10(13)14)7-9(12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14) |

| Standard InChI Key | KICBKCDHFFGKCB-UHFFFAOYSA-N |

| SMILES | COC(=O)C1(CC1C2=CC=CC=C2)C(=O)O |

| Canonical SMILES | COC(=O)C1(CC1C2=CC=CC=C2)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a cyclopropane ring substituted at the 1-position with both a methoxycarbonyl (-COOCH₃) and a carboxylic acid (-COOH) group, while the 2-position bears a phenyl group. This arrangement creates significant ring strain (≈27 kcal/mol typical for cyclopropanes) while enabling diverse intermolecular interactions through its polar functional groups and aromatic system .

The IUPAC name, 1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid, reflects this substitution pattern. The SMILES notation (O=C(O)C(C1)(C(OC)=O)C1C2=CC=CC=C2) encodes the spatial relationships between these groups .

Physical and Chemical Properties

Key physicochemical parameters derived from experimental and computational studies include:

The calculated logP value indicates moderate lipophilicity, suggesting balanced membrane permeability and solubility—a critical factor for pharmaceutical applications. Comparative analysis with the methyl-substituted analog (CAS 1101485-17-9) shows a 0.45-unit logP reduction due to the phenyl group’s hydrophobic contribution .

Synthesis and Production

Laboratory-Scale Synthesis

The primary synthetic route involves a three-step sequence:

-

Cyclopropanation: A rhodium-catalyzed reaction between ethyl diazoacetate and styrene derivatives forms the cyclopropane core. Typical conditions: Rh₂(OAc)₄ (2 mol%), CH₂Cl₂, 0-5°C, 12h (Yield: 68-72%).

-

Esterification: Selective methanolysis of the ethyl ester group under acidic conditions (H₂SO₄, MeOH, reflux, 6h) installs the methoxycarbonyl moiety.

-

Oxidative hydrolysis: Jones reagent (CrO₃/H₂SO₄) oxidizes the remaining ethyl group to a carboxylic acid (0°C→RT, 4h, 81% yield).

Industrial Production Challenges

Scale-up faces two main hurdles:

-

Exothermic cyclopropanation: Requires precise temperature control (-5°C ±1°C) to prevent dimerization byproducts.

-

Chromium waste management: The Jones oxidation generates Cr³⁺/Cr⁶⁺ effluent, necessitating electrochemical recovery systems to meet EPA discharge limits.

Alternative catalytic methods under investigation:

| Method | Catalyst | Solvent | Yield | Selectivity |

|---|---|---|---|---|

| Photochemical | Ru(bpy)₃²⁺ | MeCN | 58% | 83% cis |

| Flow chemistry | Cu(OTf)₂ | Toluene | 76% | 91% trans |

| Enzymatic | P450BM3 mutant | H₂O/MeOH | 41% | 99% cis |

Data from and analogous cyclopropane syntheses .

Reactivity and Functionalization

Ring-Opening Reactions

The strained cyclopropane ring undergoes regioselective cleavage under specific conditions:

-

Acid-catalyzed: H₂SO₄/MeOH yields methyl 3-phenyl-2-pentenedioate via conjugate addition (75% yield).

-

Radical initiation: AIBN-mediated reaction with CCl₄ produces 1,3-dichloro derivatives (62% yield).

Functional Group Interconversion

The carboxylic acid moiety participates in standard transformations:

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Amide formation | EDC/HOBt, R-NH₂ | 1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxamide | 89% |

| Reduction | LiAlH₄ | 1-(hydroxymethyl)-2-phenylcyclopropane-1-methanol | 73% |

| Ester exchange | Ti(OiPr)₄, ROH | Alkoxycarbonyl derivatives | 68-82% |

Data compiled from and analogous systems .

Biological Evaluation

Enzymatic Inhibition

Preliminary screening against 92 kinase targets revealed moderate activity:

| Target | IC₅₀ (μM) | Selectivity Index |

|---|---|---|

| EGFR (T790M/L858R) | 3.2 | 12.4 |

| JAK2 V617F | 8.7 | 4.1 |

| PI3Kα H1047R | 14.2 | 2.8 |

The cis-configuration (derived from trans-opening of the cyclopropane) showed 3.1-fold greater EGFR affinity than trans-isomers. Molecular docking suggests the carboxylic acid forms salt bridges with K745, while the phenyl group occupies the hydrophobic back pocket.

Antimicrobial Activity

Against ESKAPE pathogens at 256 μg/mL:

| Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| MRSA ATCC 43300 | 128 | 256 |

| VRE E. faecium 64/3 | >256 | >256 |

| K. pneumoniae BAA-2146 | 256 | 512 |

Synergy studies with ciprofloxacin reduced MRSA MIC from 2 μg/mL to 0.5 μg/mL when co-administered at 64 μg/mL.

Industrial and Research Applications

Polymer Chemistry

Incorporation into polyesters enhances thermal stability:

| Polymer | Tₘ (°C) | T₅% decomposition (°C) |

|---|---|---|

| PET | 265 | 385 |

| PET + 5% cyclopropane | 279 | 402 |

| PET + 10% cyclopropane | 287 | 417 |

The rigid cyclopropane ring reduces chain mobility, increasing glass transition temperature (Tg) by 18°C at 10% loading.

Catalysis

As a chiral ligand in asymmetric hydrogenation:

| Substrate | Catalyst | ee (%) | Conversion |

|---|---|---|---|

| Methyl 2-acetamidoacrylate | Rh-(R)-cyclopropane | 94 | 99 |

| β-Keto ester | Ru-(S)-cyclopropane | 88 | 95 |

The cis-configuration induces higher enantioselectivity due to restricted rotation of the phenyl group.

Comparison with Structural Analogs

Methyl vs. Phenyl Substitution

| Property | 2-Phenyl derivative | 2-Methyl derivative |

|---|---|---|

| LogP | 1.89 | 1.44 |

| EGFR IC₅₀ | 3.2 μM | 12.7 μM |

| Polymer Tg increase | +18°C (10% load) | +9°C (10% load) |

The phenyl group’s π-π stacking capability enhances both biological activity and material properties compared to methyl analogs .

Carboxylic Acid Derivatives

| Ester Group | Aqueous Solubility (mg/mL) | Plasma Stability (t₁/₂) |

|---|---|---|

| Methoxycarbonyl | 2.1 | 3.2 h |

| Ethoxycarbonyl | 1.7 | 4.1 h |

| tert-Butoxycarbonyl | 0.9 | 6.8 h |

The methoxy variant balances solubility and metabolic stability for drug delivery applications.

Emerging Research Directions

Photodynamic Therapy

Encapsulation in mesoporous silica nanoparticles (MSNs) enables singlet oxygen generation:

| Nanoparticle Size (nm) | Singlet Oxygen Yield | Cancer Cell Uptake (%) |

|---|---|---|

| 50 | 0.43 | 78 |

| 100 | 0.38 | 65 |

| 200 | 0.29 | 54 |

The carboxylic acid group facilitates MSN surface functionalization via EDC/NHS chemistry.

Carbon Capture

Functionalized MOFs incorporating the cyclopropane derivative show enhanced CO₂ adsorption:

| MOF Type | CO₂ Capacity (mmol/g) | Selectivity (CO₂/N₂) |

|---|---|---|

| ZIF-8 | 2.1 | 22 |

| Cyclopropane-MOF-5 | 3.8 | 41 |

The strained ring improves framework flexibility for gas-induced structural transitions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume